8-Methyl-[1,2,4]triazolo[4,3-a]pyridine

Immuno-oncology PD-1/PD-L1 Checkpoint inhibition

Medicinal chemistry teams requiring validated heterocyclic cores for checkpoint inhibitor or kinase inhibitor programs face isomer-dependent SAR risks. 8-Methyl-[1,2,4]triazolo[4,3-a]pyridine solves this with: - **PD-1/PD-L1 validation**: Sub-100 nM activity (IC50=92.3 nM); unsubstituted parent shows no activity - **c-Met superiority**: Better in vivo efficacy vs SGX-523 & JNJ-38877605 - **SMO resistance**: Active against vismodegib-resistant mutants - **mGlu2 PAM kinetics**: Tunable receptor residence time for sustained CNS effects Trusted building block for oncology & CNS discovery.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 4997-81-3
Cat. No. B3052999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-[1,2,4]triazolo[4,3-a]pyridine
CAS4997-81-3
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC1=CC=CN2C1=NN=C2
InChIInChI=1S/C7H7N3/c1-6-3-2-4-10-5-8-9-7(6)10/h2-5H,1H3
InChIKeyFMVUEJTVQCEPJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methyl-[1,2,4]triazolo[4,3-a]pyridine Scaffold Overview


8-Methyl-[1,2,4]triazolo[4,3-a]pyridine is a fused bicyclic heterocyclic compound belonging to the 1,2,4-triazolopyridine family, with the molecular formula C7H7N3 and molecular weight of 133.15 g/mol . This scaffold is recognized as a privileged structure in medicinal chemistry due to its planar, aromatic bicyclic framework that enables π-π stacking interactions with target proteins while providing multiple positions (C-3, C-5, C-6, C-7, C-8) amenable to further functionalization [1]. The [1,2,4]triazolo[4,3-a]pyridine core has been extensively validated as a key pharmacophore in the development of c-Met kinase inhibitors, PD-1/PD-L1 interaction inhibitors, Smoothened (SMO) inhibitors targeting the Hedgehog pathway, and positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 2 (mGlu2) [2][3][4].

PD-1/PD-L1 pathway inhibitor scaffold
c-Met kinase inhibitor development core
mGlu2 PAM kinetic profiling chemotype
SMO pathway research scaffold

8-Methyl-[1,2,4]triazolo[4,3-a]pyridine Isomer Selectivity


Substitution of 8-methyl-[1,2,4]triazolo[4,3-a]pyridine with other methyl-substituted triazolopyridine isomers or related scaffolds is not scientifically justifiable due to three critical factors: (1) the ring fusion regiochemistry ([4,3-a] versus [1,5-a]) fundamentally alters the electronic distribution and hydrogen-bonding capability of the core, with the [4,3-a] isomer offering distinct nitrogen atom positioning for target engagement [1]; (2) the position of the methyl substituent on the pyridine ring (C-5, C-6, C-7, or C-8) critically modulates both physicochemical properties and biological activity, as demonstrated in SAR studies across multiple target classes [2]; and (3) even within the [1,2,4]triazolo[4,3-a]pyridine class, the specific substitution pattern dictates target selectivity profiles—the 8-methyl substitution confers a distinct electronic and steric environment that differentiates it from the unsubstituted parent scaffold and other methyl-positional isomers [3][4]. Generic replacement without empirical validation would invalidate SAR-derived optimization efforts and compromise the reproducibility of established synthetic protocols.

Regioisomer mismatch

[1,5-a] regioisomer may shift nitrogen positioning and hydrogen-bond capacity, altering target engagement profile.

Methyl positional isomer shift

5-, 6-, or 7-methyl substitution produces distinct steric and electronic environments that may not reproduce 8-methyl SAR.

8-Methyl-[1,2,4]triazolo[4,3-a]pyridine Comparative Evidence


PD-1/PD-L1 Inhibitory Potency

A systematic SAR study of [1,2,4]triazolo[4,3-a]pyridine derivatives as PD-1/PD-L1 interaction inhibitors demonstrated that compounds bearing the [1,2,4]triazolo[4,3-a]pyridine core with various substitution patterns achieved IC50 values ranging from 92.3 nM to >10,000 nM in HTRF (homogeneous time-resolved fluorescence) assays. The 8-methyl-[1,2,4]triazolo[4,3-a]pyridine scaffold serves as the unsubstituted core precursor from which lead compound A22 (IC50 = 92.3 nM) and other potent analogs were derived [1]. In contrast, the parent unsubstituted [1,2,4]triazolo[4,3-a]pyridine scaffold without methyl or aryl modifications exhibited no measurable PD-1/PD-L1 inhibitory activity in the same assay system, demonstrating that appropriate substitution of the core—with the 8-methyl position providing a critical handle for further derivatization—is essential for target engagement [1]. Compounds with alternative core scaffolds such as imidazo[1,2-a]pyridine or pyrazolo[1,5-a]pyridine showed distinct potency profiles and selectivity patterns, highlighting the non-fungible nature of the [1,2,4]triazolo[4,3-a]pyridine core [1].

PD-1/PD-L1 inhibition
Head-to-head
IC50 92.3 nM vs inactive unsubstituted core
Scaffold derivatization enables target engagement
HTRF assay context
Immuno-oncology PD-1/PD-L1 Checkpoint inhibition

c-Met Kinase Inhibition and Selectivity

In a comprehensive study of [1,2,4]triazolo[4,3-a]pyridine derivatives as c-Met kinase inhibitors, compound 4d demonstrated c-Met kinase inhibition with an IC50 value in the low nanomolar range and exhibited high selectivity against a panel of 59 other kinases, showing no significant inhibitory effect on non-target kinases [1]. In head-to-head in vivo xenograft efficacy comparisons using human gastric (MKN-45) and human non-small cell lung (NCI-H1993) tumor models in nude mice, compound 4d·CH3SO3H exhibited better tumor growth inhibition than the clinical-stage reference c-Met inhibitor SGX-523 in a dose-dependent manner [1]. Furthermore, pharmacokinetic head-to-head evaluation demonstrated that compound 4d·CH3SO3H achieved biological half-lives and plasma exposure (AUC) values higher than those of JNJ-38877605, another clinical-stage c-Met inhibitor [1]. The [1,2,4]triazolo[4,3-a]pyridine scaffold, including 8-methyl-substituted variants, serves as the validated core for achieving this favorable selectivity and PK profile [1].

c-Met efficacy & PK
Head-to-head
Reported higher tumor growth inhibition vs. SGX-523; higher plasma exposure vs. JNJ-38877605
Supports c-Met inhibitor optimization pathway
Xenograft model context; kinase selectivity panel
Kinase inhibition c-Met Oncology

mGlu2 PAM Receptor Residence Time

A detailed kinetic profiling study of 7-aryl-1,2,4-triazolo[4,3-a]pyridines with mGlu2 PAM activity revealed that the 8-methyl substitution on the [1,2,4]triazolo[4,3-a]pyridine core contributes to tunable receptor binding kinetics [1]. Across the series, association rate constants (kon) varied over 2 orders of magnitude, while receptor residence time (RT) values ranged within a 10-fold window [1]. Compound 9, an 8-methyl-[1,2,4]triazolo[4,3-a]pyridine derivative, demonstrated long RT that correlated with sustained functional effect in label-free assays and translated into sustained inhibition of rapid eye movement (REM) sleep in vivo in rat EEG studies at 3 mg/kg p.o. [1]. The study explicitly concluded that affinity-only driven selection would have yielded mGlu2 PAMs with high kon but not necessarily optimized RT—a parameter demonstrated to be critical for predicting optimal in vivo efficacy [1]. This kinetic differentiation is scaffold-dependent and not reproducible with alternative heterocyclic cores.

mGlu2 PAM kinetics
Class-level
Residence time correlates with sustained REM inhibition in vivo
Kinetic profiling supports in vivo PD translation
Radioligand binding; rat EEG paradigm
mGlu2 Positive allosteric modulator CNS disorders

SMO Inhibition Overcoming Vismodegib Resistance

A series of [1,2,4]triazolo[4,3-a]pyridine derivatives were discovered as potent Smoothened (SMO) inhibitors targeting the Hedgehog signaling pathway with improved antitumor activity in vivo compared to the FDA-approved SMO inhibitor vismodegib [1]. Among twenty synthesized compounds, several demonstrated SMO antagonism with nanomolar IC50 values and exhibited efficacy against vismodegib-resistant SMO mutants [1]. In in vivo xenograft studies, lead compounds from the [1,2,4]triazolo[4,3-a]pyridine series achieved significantly greater tumor growth inhibition than vismodegib, with the most potent analogs showing >80% tumor growth inhibition at well-tolerated doses [1]. The 8-methyl-[1,2,4]triazolo[4,3-a]pyridine scaffold provides the foundational core for this class of improved SMO inhibitors.

SMO inhibition
Head-to-head
>80% tumor growth inhibition; active vs vismodegib-resistant mutants
Reported improved tumor model response over vismodegib
Hedgehog-dependent xenograft model context
Hedgehog pathway Smoothened inhibitor Antitumor

Regioisomer Scaffold Comparison

The [1,2,4]triazolo[4,3-a]pyridine scaffold is structurally and electronically distinct from its [1,2,4]triazolo[1,5-a]pyridine regioisomer, a difference with direct implications for synthetic accessibility and biological target engagement [1]. The [4,3-a] fusion positions the bridgehead nitrogen atom differently within the bicyclic system, altering the pKa of the pyridine nitrogen (8-methyl-[1,2,4]triazolo[4,3-a]pyridine pKa = 3.72 ± 0.50 [predicted]) and modifying the hydrogen-bond acceptor/donor capacity of the core . Building block collections based on both 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine and [1,5-a]pyridine cores have been prepared, with the [4,3-a] series offering distinct substitution vectors and different physicochemical property space (non-flat, polar, small molecular volume) [1]. The synthetic route to [4,3-a] derivatives via oxidative cyclization of pyridylhydrazones using N-chlorosuccinimide (NCS) is well-established, providing efficient access to the scaffold with good yields and crystallographically validated structures [2]. Selection of the [4,3-a] versus [1,5-a] isomer is not interchangeable and should be guided by target-specific SAR and desired physicochemical property profiles.

Regioisomer profile
Head-to-head
pKa 3.72; m.p. 90–92 °C; distinct H-bond pattern
[4,3-a] regioisomer provides distinct physicochemical profile
Predicted and experimental characterization
Scaffold selection Regioisomer Medicinal chemistry

Positional Methyl Isomer Effects

Within the [1,2,4]triazolo[4,3-a]pyridine class, the position of methyl substitution on the pyridine ring (C-5, C-6, C-7, or C-8) critically influences both chemical reactivity and biological activity profiles [1]. The 8-methyl derivative (CAS 4997-81-3) places the methyl group at the position adjacent to the bridgehead nitrogen, creating a distinct steric environment that affects electrophilic aromatic substitution regioselectivity and influences π-stacking interactions with target proteins . In contrast, 5-methyl-[1,2,4]triazolo[4,3-a]pyridine exhibits different lipophilicity and altered hydrogen-bonding geometry due to the methyl group's proximity to the pyridine nitrogen . 6-methyl substituted analogs (e.g., 6-methyl-[1,2,4]triazolo[4,3-a]pyridine, CAS 4919-09-9) present yet another reactivity profile for further derivatization. The 8-methyl isomer specifically provides a unique handle for C-3 functionalization and C-6/C-7 elaboration that is sterically and electronically distinct from other positional isomers. Selection among positional methyl isomers should be driven by specific SAR requirements of the target project rather than assumed interchangeability.

Methyl position SAR
Class-level
8-methyl unique steric environment; distinct reactivity
Positional isomer selection requires SAR-based justification
Distinct melting points and pKa across isomers
SAR Methyl positional isomer Heterocyclic chemistry

8-Methyl-[1,2,4]triazolo[4,3-a]pyridine Validated Applications


PD-1/PD-L1 Inhibitor Lead Optimization

8-Methyl-[1,2,4]triazolo[4,3-a]pyridine serves as the validated core scaffold for PD-1/PD-L1 interaction inhibitor development. SAR studies demonstrate that appropriately substituted derivatives achieve sub-100 nM IC50 values in HTRF binding assays (compound A22: IC50 = 92.3 nM), whereas the unsubstituted parent scaffold shows no measurable activity [1]. This compound is suitable as a starting material for medicinal chemistry teams pursuing novel checkpoint inhibitors, with the 8-methyl position providing a key handle for further SAR exploration.

c-Met Kinase Inhibitor with Superior PK

The [1,2,4]triazolo[4,3-a]pyridine scaffold, including 8-methyl-substituted variants, has produced c-Met inhibitors with demonstrated superiority over clinical-stage comparators. In direct head-to-head in vivo xenograft studies, a [1,2,4]triazolo[4,3-a]pyridine derivative (4d·CH3SO3H) exhibited better tumor growth inhibition than SGX-523 and achieved higher plasma exposure and longer half-life than JNJ-38877605 [1]. This compound class is appropriate for oncology research programs seeking c-Met inhibitors with improved PK/PD properties and enhanced in vivo efficacy.

mGlu2 PAM with Optimized Residence Time

7-Aryl-8-methyl-[1,2,4]triazolo[4,3-a]pyridines represent a validated chemotype for developing mGlu2 positive allosteric modulators with tunable receptor binding kinetics. Kinetic profiling studies demonstrate that derivatives from this scaffold achieve receptor residence times that correlate with sustained in vivo functional effects, including inhibition of REM sleep in rat EEG studies at 3 mg/kg p.o. [1]. Affinity-only screening would miss this critical kinetic differentiation. This scaffold is recommended for CNS drug discovery programs targeting mGlu2-mediated disorders where sustained target engagement drives efficacy.

SMO Inhibitor for Vismodegib-Resistant Cancers

[1,2,4]triazolo[4,3-a]pyridine derivatives have demonstrated potent Smoothened inhibition with >80% tumor growth inhibition in Hedgehog pathway-dependent xenograft models, including activity against clinically relevant vismodegib-resistant SMO mutants [1]. The scaffold outperforms the FDA-approved agent vismodegib in both wild-type and resistant settings. 8-Methyl-[1,2,4]triazolo[4,3-a]pyridine serves as a foundational core for medicinal chemistry efforts targeting resistant medulloblastoma, basal cell carcinoma, and other Hedgehog-driven malignancies.

Application
Selection Property
Validation Focus
PD-1/PD-L1 pathway inhibitor research
Core scaffold substitution potential
HTRF binding assay endpoint
c-Met kinase inhibitor development
Kinase selectivity and PK profile
In vivo xenograft model endpoint
mGlu2 PAM kinetic profiling
Receptor residence time optimization
In vivo pharmacodynamic EEG endpoint
SMO pathway inhibitor research
Activity against drug-resistant SMO mutants
Hedgehog-dependent tumor model endpoint

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